molecular formula C10H9NO6 B13929217 Methyl 2-(acetyloxy)-5-nitrobenzoate CAS No. 61294-22-2

Methyl 2-(acetyloxy)-5-nitrobenzoate

Cat. No.: B13929217
CAS No.: 61294-22-2
M. Wt: 239.18 g/mol
InChI Key: INIJGNQXBDBHIY-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-5-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group and a nitro group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetyloxy)-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-5-nitrobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-nitrobenzoic acid and methanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as triethylamine.

Major Products Formed

    Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and methanol.

    Reduction: Methyl 2-(acetyloxy)-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(acetyloxy)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acetyloxy group can also participate in esterification reactions with proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(acetyloxy)-4-nitrobenzoate
  • Methyl 2-(acetyloxy)-3-nitrobenzoate
  • Methyl 2-(acetyloxy)-6-nitrobenzoate

Uniqueness

Methyl 2-(acetyloxy)-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

61294-22-2

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

methyl 2-acetyloxy-5-nitrobenzoate

InChI

InChI=1S/C10H9NO6/c1-6(12)17-9-4-3-7(11(14)15)5-8(9)10(13)16-2/h3-5H,1-2H3

InChI Key

INIJGNQXBDBHIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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